molecular formula C10H13NO4S B1270536 N-(4-Methylphenyl)-N-(methylsulfonyl)glycine CAS No. 425616-93-9

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B1270536
CAS No.: 425616-93-9
M. Wt: 243.28 g/mol
InChI Key: DEIUTLQRQJTQBN-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine is an organic compound characterized by the presence of a glycine moiety substituted with a 4-methylphenyl group and a methylsulfonyl group

Scientific Research Applications

N-(4-Methylphenyl)-N-(methylsulfonyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 4-methylphenylamine with methylsulfonyl chloride to form N-(4-methylphenyl)-N-methylsulfonamide. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The glycine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid derivatives.

    Reduction: N-(4-Methylphenyl)-N-(methylthio)glycine.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Methylphenyl)-N-(methylsulfonyl)alanine
  • N-(4-Methylphenyl)-N-(methylsulfonyl)valine
  • N-(4-Methylphenyl)-N-(methylsulfonyl)leucine

Comparison: N-(4-Methylphenyl)-N-(methylsulfonyl)glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIUTLQRQJTQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357185
Record name 2-(4-methyl-N-methylsulfonylanilino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425616-93-9
Record name 2-(4-methyl-N-methylsulfonylanilino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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